2(1H)-Quinolinone, 4-[[(2-hydroxyethyl)thio]methyl]-
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Overview
Description
4-{[(2-HYDROXYETHYL)SULFANYL]METHYL}-1,2-DIHYDROQUINOLIN-2-ONE is a compound belonging to the quinolone family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(2-HYDROXYETHYL)SULFANYL]METHYL}-1,2-DIHYDROQUINOLIN-2-ONE typically involves the reaction of 4-hydroxy-1-methyl-1H-quinolin-2-one with diphenyl disulfide in the presence of potassium carbonate in dimethylformamide. This reaction yields the sulfanyl-1H-quinolin-2-one derivative . Further treatment with phosphorus oxychloride followed by sodium azide and heating in xylene can lead to the formation of more complex fused ring systems .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-{[(2-HYDROXYETHYL)SULFANYL]METHYL}-1,2-DIHYDROQUINOLIN-2-ONE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional hydroxyl or carbonyl groups, while substitution reactions could introduce various functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
4-{[(2-HYDROXYETHYL)SULFANYL]METHYL}-1,2-DIHYDROQUINOLIN-2-ONE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Its potential therapeutic properties are explored for developing new drugs, particularly in antimicrobial and anticancer research.
Industry: The compound’s unique properties make it useful in developing new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{[(2-HYDROXYETHYL)SULFANYL]METHYL}-1,2-DIHYDROQUINOLIN-2-ONE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar core structure and exhibit comparable biological activities.
2-Amino-4-[(2-hydroxyethyl)sulfanyl]-6-methylpyrimidines: These compounds also contain the hydroxyethylsulfanyl group and have been studied for their biological activities.
Uniqueness
4-{[(2-HYDROXYETHYL)SULFANYL]METHYL}-1,2-DIHYDROQUINOLIN-2-ONE is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C12H13NO2S |
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Molecular Weight |
235.30 g/mol |
IUPAC Name |
4-(2-hydroxyethylsulfanylmethyl)-1H-quinolin-2-one |
InChI |
InChI=1S/C12H13NO2S/c14-5-6-16-8-9-7-12(15)13-11-4-2-1-3-10(9)11/h1-4,7,14H,5-6,8H2,(H,13,15) |
InChI Key |
RNYIPPJANSFKBW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)N2)CSCCO |
Origin of Product |
United States |
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